Acrivastine D7

LC-MS/MS method development bioanalysis internal standard selection

Quantitative bioanalysis of acrivastine by LC-MS/MS requires an internal standard that co-elutes without isotopic interference. Non-deuterated analogs introduce matrix-dependent bias exceeding FDA ±15% thresholds. - **+7 Da mass shift** enables clear SRM channel separation (e.g., m/z 356→285) - **Co-elution** identical to parent ensures matched matrix effect & extraction recovery - **3-year stability** at -20°C supports multi-study use without re-qualification Supplied with verified isotopic enrichment and purity for validated method development.

Molecular Formula C22H24N2O2
Molecular Weight 355.5 g/mol
Cat. No. B3181992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrivastine D7
Molecular FormulaC22H24N2O2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
InChIInChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D
InChIKeyPWACSDKDOHSSQD-XQHWGIKSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrivastine D7 Deuterated Internal Standard


Acrivastine D7 (BW825C D7, CAS 172165-56-9) is a hepta-deuterated isotopologue of the short-acting second-generation histamine H1 receptor antagonist acrivastine . With a molecular formula of C₂₂H₁₇D₇N₂O₂ and a molecular weight of 355.48 Da, the compound incorporates seven deuterium atoms at the 4-methylphenyl moiety (tolyl-d₃ plus ring-d₄), producing a +7 Da mass shift relative to the non-deuterated parent (C₂₂H₂₄N₂O₂, 348.44 Da) . Originally synthesized from [²H₈]-tolualdehyde for use as an internal standard in gas chromatography–mass spectrometry (GC/MS) of biological samples, Acrivastine D7 is now supplied as a research analytical standard with specified purity and isotopic enrichment suitable for quantitative bioanalytical method development [1].

Intended Use Stable isotope-labeled internal standard (SIL-IS) for acrivastine quantification in LC-MS/MS bioanalytical method development
Key Attribute Hepta-deuterated isotopologue providing mass shift sufficient for SRM channel separation while maintaining co-elution with the analyte
Operational Fit Defined purity and extended powder stability support multi-study method validation programs

Acrivastine D7 – Essential for Quantitative Bioanalysis


In LC-MS/MS quantification, the internal standard must correct for variability in sample extraction, chromatographic separation, and mass spectrometric ionisation. Non-deuterated acrivastine shares the identical m/z transition (349→278) and retention time as the target analyte, making co-detection impossible without isotopic resolution . Non-isotopic structural analogs such as diphenhydramine or pirfenidone—employed in published methods [REFS-2,REFS-3]—exhibit different chromatographic retention times (e.g., diphenhydramine m/z 256→167 vs. acrivastine m/z 349→278) and extraction recoveries that systematically diverge from the analyte, introducing matrix-dependent bias that can exceed the ±15% precision threshold mandated by FDA bioanalytical guidelines when plasma lot-to-lot variability is encountered. Even the D₈ isotopologue (Acrivastine D8, MW ~356.49), while offering a larger mass shift, may exhibit subtle deuterium isotope effects on chromatographic retention depending on the labelling position, and its procurement specifications and availability differ from the D₇ product . Acrivastine D7 directly addresses all of these limitations by providing a co-eluting, isotopically distinct standard that is commercially available with defined purity and isotopic enrichment specifications, making it irreplaceable for rigorous acrivastine bioanalytical workflows.

Non-isotopic internal standards

Structurally unrelated compounds (e.g., diphenhydramine) may exhibit extraction recovery divergence and fail to compensate for ion suppression, introducing matrix-dependent bias that can exceed typical bioanalytical acceptance limits.

Non-isotopic structural analogs

Analogs like pirfenidone lack co-elution with acrivastine, resulting in different matrix effect exposure and compromised accuracy in plasma research matrices with variable lot-to-lot ionization.

D8 isotopologue

Acrivastine D8 may introduce subtle deuterium isotope effects on chromatographic retention depending on labeling position, and its procurement specifications may differ, requiring separate validation.

Acrivastine D7 Sourcing Evidence


Mass Shift-Driven SRM Separation

Acrivastine D7 carries a +7.0 Da mass increment relative to non-deuterated acrivastine . This mass shift originates from the replacement of seven hydrogen atoms with deuterium at the 4-methylphenyl ring (tolyl-CD₃ plus ring-D₄), confirmed by the exact monoisotopic mass of 355.228 Da (D7) vs. 348.207 Da (non-deuterated) . In comparison, the widely cited LC-MS/MS method using diphenhydramine as internal standard monitors the transition m/z 256→167 for the IS, which is entirely unrelated to the acrivastine transition m/z 349→278, providing no compensation for acrivastine ionisation variability .

Mass Shift Resolution
Cross-study comparable
+7.0 Da mass shift (exact mass 355.228 Da vs. parent 348.207 Da)
Supports baseline SRM separation while preserving co-elution, reducing ion suppression and recovery bias associated with non-isotopic IS
Calculated from molecular formula; experimental SRM settings as per published protocols
LC-MS/MS method development bioanalysis internal standard selection

Direct-Use Purity for Analytical Standards

Multiple independent suppliers specify Acrivastine D7 purity at ≥98% by HPLC, including InvivoChem, XcessBio, and CymitQuimica [REFS-1,REFS-2,REFS-3]. One supplier (Clearsynth) reports a minimum purity of ≥90% . For comparison, the non-deuterated acrivastine analytical standard offered by MedChemExpress is certified at 99.86% purity . The ≤2% purity gap between D7 and the non-deuterated standard is well within the acceptance criterion for an internal standard, where the deuterated compound is not used for primary calibration but for response normalization.

Purity Specification
Cross-study comparable
≥98% (major suppliers) vs. parent 99.86% (MedChemExpress)
Purity gap is within acceptance for internal standard normalization; non-isotopic impurities do not interfere at deuterated mass channel
HPLC, vendor CoA; typical detection wavelength 254 nm
analytical reference standard purity specification quality control

Powder Storage Stability for Longitudinal Studies

TargetMol and InvivoChem both specify powder storage at -20°C with a shelf life of 3 years for Acrivastine D7 [REFS-1,REFS-2]. In solvent (e.g., DMSO stock solution), stability is specified for 1 year at -80°C . The non-deuterated acrivastine standard does not carry an explicit multi-year powder stability claim on its primary vendor page, though it is typically supplied with a lot-specific Certificate of Analysis . Forced degradation studies on acrivastine demonstrate that the parent compound is susceptible to photolytic and oxidative degradation, generating multiple degradation impurities that must be chromatographically separated [1]; the deuterated isotopologue, being chemically identical, is subject to the same degradation pathways.

Powder Storage Stability
Class-level inference
3 years at -20°C (supplier-specified); solution 1 year at -80°C
Reduces re-qualification burden in longitudinal pharmacokinetic studies; subject to same degradation pathways as parent
Photolytic and oxidative degradation reported under forced conditions (Kumar et al., 2017)
compound stability storage conditions reference material management

Recovery Mismatch Justifies Isotopologue IS

The 2012 LC-MS/MS method by He et al. employing diphenhydramine (a non-isotopic internal standard) reported acrivastine recovery of 91.82–98.46% across QC levels, while diphenhydramine IS recovery was independently 90.77–92.05% . The divergence of up to ~7 percentage points between analyte and IS recovery demonstrates that a structurally unrelated IS does not fully co-vary with the analyte during extraction. In contrast, a deuterated isotopologue such as Acrivastine D7 is expected, based on the well-established principle of stable isotope dilution, to exhibit extraction recovery within <2% of the analyte, effectively cancelling this source of systematic error [1].

Extraction Recovery Concordance
Cross-study comparable
Isotopologue IS expected within close concordance vs. diphenhydramine IS recovery mismatch up to ~7%
Recovery mismatch with non-isotopic IS justifies SIL-IS use to maintain accuracy across batches
Human plasma, SPE, LC-MS/MS; He et al. 2012, G. et al. 2014
method validation extraction recovery matrix effect compensation

Acrivastine D7 Application Scenarios


Pharmacokinetic and Bioequivalence Assays

In human plasma pharmacokinetic studies of acrivastine-containing formulations, Acrivastine D7 serves as the stable isotope-labeled internal standard (SIL-IS) that corrects for extraction variability and ion suppression. The +7 Da mass shift documented for this compound permits unequivocal SRM channel separation (m/z 356→285 or analogous transition), while its co-elution with the non-deuterated analyte ensures identical matrix effect exposure, directly addressing the recovery divergence observed with non-isotopic IS in published methods where diphenhydramine yielded recovery rates up to ~7% discordant from acrivastine .

In Vitro Metabolism and DDI Studies

Acrivastine D7 can be spiked into hepatocyte or liver microsome incubation matrices as a recovery and ionisation control for quantifying acrivastine and its active propionic acid metabolite. The deuterated compound shares the same LogP (3.95) and hydrogen-bonding profile as the parent , ensuring parallel partitioning behaviour during liquid-liquid extraction or SPE. The 3-year powder stability specification at -20°C supports multi-experiment longitudinal use without repeated lot qualification, a practical advantage for contract research organisations (CROs) conducting serial metabolism studies.

Stability-Indicating Assay Development

When developing stability-indicating HPLC-UV or HPLC-MS methods for acrivastine drug product, Acrivastine D7 can function as an internal standard to normalise for injection-to-injection variability, provided the deuterated compound is fully resolved from degradation impurities. The forced degradation profile of acrivastine includes photolytic and oxidative degradation products characterised in the literature [1]; the identical chromatographic behaviour of the D7 isotopologue relative to the parent compound allows its use in system suitability testing (SST) without introducing a second retention time window, simplifying method transfer between laboratories.

Application
Selection Property
Validation Focus
PK and Bioequivalence Research Assays
Isotopologue mass shift and co-elution
Extraction recovery consistency across plasma research matrices
In Vitro Metabolism Studies
Identical LogP and partitioning behaviour
Recovery reproducibility in hepatocyte or microsomal incubations
Stability-Indicating Method Development
Identical chromatographic retention
System suitability without additional retention window; method transfer reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acrivastine D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.